Cas no 623-05-2 (4-Hydroxybenzyl alcohol)

4-Hydroxybenzyl alcohol 化学的及び物理的性質
名前と識別子
-
- 4-Hydroxybenzyl alcohol
- 4-hydroxybenzenemethanol
- 4-METHYLOLPHENOL
- FEMA 3987
- HYDROXYBENZYL-4 ALCOHOL
- P-HYDROXYBENZYL ALCOHOL
- P-(HYDROXYMETHYL)PHENOL
- RARECHEM AL BD 0098
- 4-(Hydroxymethyl)phenol
- alpha-Hydroxy-p-cresol
- Benzyl alcohol, p-hydroxy-
- Gastrodigenin
- p-Methylolphenol
- p-Hydroxy Benzyl Alcohol 4-Hydroxy Benzyl Alcohol
- p-Hydroxybenzyl
- Benzenemethanol, 4-hydroxy-
- PARA-HYDROXYBENZOYLALCOHOL
- PARA-ALCOHOLPHENOL
- 4-hydroxybenzyl-alcohol
- 4-hydroxymethyl-phenol
- NSC 227926
- p-Hydroxymethylphenol
- [ "p-Hydroxymethylphenol" ]
- 4-Hydroxybenzylalcohol
- Parahydroxybenzyl Alcohol
- para-hydroxybenzyl alcohol
- .alpha.-Hydroxy-p-cresol
- 1A3AH1FP1B
- CHEB
-
- MDL: MFCD00004658
- インチ: 1S/C7H8O2/c8-5-6-1-3-7(9)4-2-6/h1-4,8-9H,5H2
- InChIKey: BVJSUAQZOZWCKN-UHFFFAOYSA-N
- ほほえんだ: O([H])C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])O[H]
- BRN: 1858967
計算された属性
- せいみつぶんしりょう: 124.052429g/mol
- ひょうめんでんか: 0
- XLogP3: 0.2
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 回転可能化学結合数: 1
- どういたいしつりょう: 124.052429g/mol
- 単一同位体質量: 124.052429g/mol
- 水素結合トポロジー分子極性表面積: 40.5Ų
- 重原子数: 9
- 複雑さ: 75
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 124.14
- 互変異性体の数: 2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1006 (rough estimate)
- ゆうかいてん: 114-122 °C (lit.)
- ふってん: 252°C at 760 mmHg
- フラッシュポイント: 251-253℃
- 屈折率: 1.5035 (estimate)
- ようかいど: 6.7g/l soluble
- すいようせい: Soluble in water (6.7 mg/ml at 20°C), dioxane (100 mg/ml), 1N NaOH (50 mg/ml), DMSO, and methanol.
- PSA: 40.46000
- LogP: 0.88450
- FEMA: 3987 | 4-HYDROXYBENZYL ALCOHOL
- ようかいせい: 水に溶ける。
- かんど: Light Sensitive/Air Sensitive
- じょうきあつ: 0.0±0.5 mmHg at 25°C
4-Hydroxybenzyl alcohol セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H319
- 警告文: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36
- セキュリティの説明: S26-S24/25
- 福カードFコード:8-9-23
- RTECS番号:DA4796800
-
危険物標識:
- セキュリティ用語:S24/25
- リスク用語:R36/37/38
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
4-Hydroxybenzyl alcohol 税関データ
- 税関コード:29072900
- 税関データ:
中国税関コード:
2907299090概要:
29072999090他のポリフェノール、フェノールアルコール。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
29072999090ポリフェノール、フェノール樹脂ケース。規制条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.一般関税:30.0%
4-Hydroxybenzyl alcohol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003753-5g |
4-Hydroxybenzyl Alcohol |
623-05-2 | >98% | 5g |
¥25.00 | 2024-07-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1038072-500g |
4-Hydroxybenzyl alcohol |
623-05-2 | 98% | 500g |
¥260.00 | 2024-05-06 | |
Enamine | EN300-21091-0.5g |
4-(hydroxymethyl)phenol |
623-05-2 | 95.0% | 0.5g |
$21.0 | 2025-03-21 | |
Enamine | EN300-21091-1.0g |
4-(hydroxymethyl)phenol |
623-05-2 | 95.0% | 1.0g |
$26.0 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | H0224-100g |
4-Hydroxybenzyl alcohol |
623-05-2 | 95.0%(GC) | 100g |
¥1190.0 | 2022-06-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H23920-100g |
4-Hydroxybenzyl alcohol |
623-05-2 | 100g |
¥189.0 | 2021-09-09 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W398705-100G |
4-Hydroxybenzyl alcohol |
623-05-2 | 100g |
¥1027.14 | 2023-11-12 | ||
eNovation Chemicals LLC | D405127-1kg |
4-Hydroxymethyl-phenol |
623-05-2 | 97% | 1kg |
$400 | 2024-06-05 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13132-100g |
4-Hydroxybenzyl alcohol, 99% |
623-05-2 | 99% | 100g |
¥3278.00 | 2023-03-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003753-10g |
4-Hydroxybenzyl Alcohol |
623-05-2 | >98% | 10g |
¥25.00 | 2024-07-09 |
4-Hydroxybenzyl alcohol サプライヤー
4-Hydroxybenzyl alcohol 関連文献
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1. Bioreversible protection for the phospho group: bioactivation of the di(4-acyloxybenzyl) and mono(4-acyloxybenzyl) phosphoesters of methylphosphonate and phosphonoacetateAnthony G. Mitchell,William Thomson,Dave Nicholls,William J. Irwin,Sally Freeman J. Chem. Soc. Perkin Trans. 1 1992 2345
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Yun Zhao,Xinkai Zhang,Yanxia Chen,Pingyi Zhang,Haifang Mao Anal. Methods 2023 15 2736
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Dnyaneshwar B. Rasale,Indrajit Maity,Apurba K. Das Chem. Commun. 2014 50 8685
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Sathyapal R. Churipard,Kempanna S. Kanakikodi,Jyoti Roy Choudhuri,Sanjeev P. Maradur RSC Adv. 2020 10 35988
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Debobrata Sheet,Tapan Kanti Paine Chem. Sci. 2016 7 5322
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Hong-yan Zhu,Di Zhang,Qi Zhang,Yan Zhao,Zhong-mei He,Yu-gang Gao,Lian-xue Zhang RSC Adv. 2018 8 19539
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Jia-Pan Niu,Jing Nie,Shen Li,Jun-An Ma Chem. Commun. 2020 56 8687
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Christopher A. Blencowe,Andrew T. Russell,Francesca Greco,Wayne Hayes,David W. Thornthwaite Polym. Chem. 2011 2 773
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Danilo Spasiano,Raffaele Marotta,Ilaria Di Somma,Roberto Andreozzi,Vincenzo Caprio Photochem. Photobiol. Sci. 2013 12 1991
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10. Chemo-selective oxidation of hydroxybenzyl alcohols with IBX in the presence of hemicucurbit[6]urilHang Cong,Takehiko Yamato,Zhu Tao New J. Chem. 2013 37 3778
4-Hydroxybenzyl alcoholに関する追加情報
Professional Introduction to 4-Hydroxybenzyl Alcohol (CAS No. 623-05-2)
4-Hydroxybenzyl alcohol, also known by its CAS number 623-05-2, is a versatile organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its hydroxyl and benzyl functional groups, exhibits a range of properties that make it valuable in various applications, particularly in the synthesis of fine chemicals and pharmaceutical intermediates.
The structural configuration of 4-Hydroxybenzyl alcohol imparts unique chemical reactivity, enabling its use as a building block in the development of more complex molecules. Its molecular formula, C7H8O2, reflects its composition and suggests potential applications in the formation of esters, ethers, and other derivatives. These derivatives are of particular interest in medicinal chemistry due to their ability to modulate biological pathways.
In recent years, research has highlighted the importance of 4-Hydroxybenzyl alcohol in the synthesis of bioactive molecules. For instance, studies have demonstrated its role in the preparation of chiral auxiliaries and ligands used in asymmetric catalysis. The compound's ability to participate in stereoselective reactions makes it a valuable asset in the development of enantiomerically pure pharmaceuticals, which are often required for optimal therapeutic efficacy.
The pharmaceutical industry has leveraged 4-Hydroxybenzyl alcohol in the development of novel drug candidates. Its incorporation into molecular frameworks has led to the discovery of compounds with potential applications in treating neurological disorders, inflammation, and infectious diseases. One notable area of research involves its use as a precursor for synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs). The hydroxyl group provides a site for further functionalization, allowing chemists to tailor the pharmacological properties of the final product.
Advances in synthetic methodologies have further expanded the utility of 4-Hydroxybenzyl alcohol. Modern techniques such as flow chemistry and biocatalysis have enabled more efficient and sustainable production processes. These innovations not only improve yield but also reduce waste, aligning with the growing emphasis on green chemistry principles. The ability to produce high-purity 4-Hydroxybenzyl alcohol under controlled conditions is crucial for ensuring the quality and consistency of downstream applications.
The role of 4-Hydroxybenzyl alcohol extends beyond pharmaceuticals into other industries. In materials science, for example, it serves as a precursor for polymers and coatings that exhibit enhanced durability and functionality. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for high-performance applications.
In agrochemical research, derivatives of 4-Hydroxybenzyl alcohol have been explored for their potential as plant growth regulators or pesticide components. The compound's structural features allow for modifications that can target specific biological pathways in plants, offering new strategies for improving crop yields and protecting against pests.
The environmental impact of synthesizing and using 4-Hydroxybenzyl alcohol is another area of growing interest. Researchers are investigating methods to minimize hazardous byproducts and optimize energy efficiency during production. These efforts are part of a broader movement toward sustainable chemical manufacturing practices that reduce environmental footprint while maintaining high standards of product quality.
The future prospects for 4-Hydroxybenzyl alcohol are promising, with ongoing research uncovering new applications and refining synthetic routes. As our understanding of molecular interactions deepens, so too does the potential for this compound to contribute to innovative solutions across multiple sectors. Whether in drug development, materials science, or agriculture, 4-Hydroxybenzyl alcohol continues to be a cornerstone molecule with far-reaching implications.
623-05-2 (4-Hydroxybenzyl alcohol) 関連製品
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